3-(1-Benzofuran-2-yl)-3-oxopropanenitrile
Overview
Description
3-(1-Benzofuran-2-yl)-3-oxopropanenitrile is an organic compound that features a benzofuran moiety fused to a nitrile group through a propanone linkage. Benzofuran derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Scientific Research Applications
3-(1-Benzofuran-2-yl)-3-oxopropanenitrile has several scientific research applications:
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to interact with various biological targets, such as the epidermal growth factor receptor (egfr), a member of the tyrosine kinase family . EGFR plays a crucial role in cell proliferation and survival, making it a significant target in cancer therapy.
Mode of Action
Benzofuran derivatives have been reported to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that these compounds may interact with their targets, leading to changes in cellular processes that inhibit the growth of tumor cells or pathogens.
Biochemical Pathways
For instance, some benzofuran derivatives have been found to have anti-hepatitis C virus activity, indicating that they may interfere with the viral replication pathway .
Pharmacokinetics
The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for once-daily dosing . This suggests that these compounds may have favorable pharmacokinetic properties that enhance their bioavailability.
Result of Action
Benzofuran derivatives have been reported to exhibit pro-oxidative effects, increasing reactive oxygen species in cancer cells, especially at 12 h incubation . They also have proapoptotic properties, inducing apoptosis in cancer cells . These effects suggest that benzofuran derivatives may lead to cell death in cancer cells, contributing to their anti-tumor activity.
Safety and Hazards
Future Directions
Benzofuran and its derivatives have attracted attention due to their diverse pharmacological activities, making these substances potential natural drug lead compounds . Future research may focus on discovering new benzofuran derivatives with enhanced biological activities and improved safety profiles.
Biochemical Analysis
Biochemical Properties
3-(1-Benzofuran-2-yl)-3-oxopropanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzofuran derivatives have been shown to inhibit the activity of certain enzymes like PDE4B, which is involved in inflammatory responses . Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby modulating cellular responses.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can modulate the expression of genes involved in oxidative stress responses, thereby protecting cells from oxidative damage . Furthermore, this compound may alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, benzofuran derivatives have been shown to inhibit the activity of enzymes like PDE4B by binding to their active sites . This inhibition can result in changes in downstream signaling pathways and gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects. This compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it can induce toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites . This compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For instance, benzofuran derivatives may be transported into cells via specific membrane transporters, influencing their intracellular concentration and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the O-alkylation of salicylaldehyde with chloroacetic acid followed by dehydration and decarboxylation.
Introduction of Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile precursor, such as cyanogen bromide or sodium cyanide.
Formation of Propanone Linkage: The propanone linkage can be formed through a Claisen condensation reaction between the benzofuran derivative and an appropriate ketone precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The benzofuran moiety can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Primary amines, secondary amines, and alcohols.
Substitution: Various substituted benzofuran derivatives with different functional groups.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2-Cyanobenzofuran: A similar compound with a nitrile group directly attached to the benzofuran ring.
3-(1-Benzofuran-2-yl)-2-propenenitrile: A related compound with a different linkage between the benzofuran and nitrile groups.
Uniqueness
3-(1-Benzofuran-2-yl)-3-oxopropanenitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other benzofuran derivatives . Its propanone linkage and nitrile group make it a versatile intermediate for further chemical modifications and applications .
Properties
IUPAC Name |
3-(1-benzofuran-2-yl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h1-4,7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCABLKFGYPIVFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199470 | |
Record name | Benzofuran, 2-cyanoacetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5149-69-9 | |
Record name | β-Oxo-2-benzofuranpropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5149-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzofuran, 2-cyanoacetyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005149699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzofuran, 2-cyanoacetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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